Amoproxan: A Comprehensive Technical Guide on its Chemical Structure and Properties
Amoproxan: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Immediate Release
This technical guide provides an in-depth analysis of Amoproxan, a chemical compound with potential applications in scientific research and drug development. The document is intended for an audience of researchers, scientists, and professionals within the pharmaceutical and biotechnology industries. It details the chemical structure, physicochemical properties, and known pharmacological activities of Amoproxan, along with standardized experimental protocols for its characterization.
Chemical Identity and Structure
Amoproxan, systematically named [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate, is a synthetic organic molecule.[1] The compound is identified by the Chemical Abstracts Service (CAS) number 22661-76-3.[1] Its molecular formula is C₂₂H₃₅NO₇, corresponding to a molecular weight of 425.5 g/mol .[1][2]
The structural formula of Amoproxan features a morpholine ring and a 3,4,5-trimethoxybenzoate ester group linked by a propan-2-yl ether backbone. The molecule exists as a racemate, with (R)- and (S)-enantiomers.
Table 1: Chemical Identifiers of Amoproxan
| Identifier | Value |
| IUPAC Name | [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate[1] |
| CAS Number | 22661-76-3[1] |
| Molecular Formula | C₂₂H₃₅NO₇[1][2] |
| SMILES | CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC[1] |
| InChI | InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3[1] |
| InChIKey | YOKPRDAUBGOISU-UHFFFAOYSA-N[1] |
Physicochemical Characteristics
A summary of the key physicochemical properties of Amoproxan is provided in Table 2. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development. The data presented are primarily based on computational models.
Table 2: Physicochemical Properties of Amoproxan
| Property | Value |
| Molecular Weight | 425.5 g/mol [1][2] |
| Exact Mass | 425.24135246 Da[1][2] |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0[1][2] |
| Hydrogen Bond Acceptor Count | 8[1][2] |
| Rotatable Bond Count | 11[1][2] |
| Topological Polar Surface Area | 84.9 Ų[1][2] |
| Heavy Atom Count | 30[1][2] |
Pharmacological Profile
Amoproxan has been identified as a synthetic amino acid derivative with several notable pharmacological activities. It functions as an ion channel activator and an agonist of the nicotinic acetylcholine receptor (nAChR) . Furthermore, Amoproxan exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokine release , specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from human monocytes. It is also classified as a vasodilating agent .
The proposed mechanism of action for Amoproxan involves its interaction with nAChRs, which are ligand-gated ion channels. As an agonist, Amoproxan likely binds to these receptors, inducing a conformational change that opens the ion channel. The subsequent influx of ions is believed to initiate intracellular signaling cascades that ultimately lead to the observed inhibition of TNF-α and IL-1β production.
Proposed signaling pathway of Amoproxan.
Experimental Methodologies
Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the binding affinity of Amoproxan to nAChRs.
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Principle: A competitive radioligand binding assay is employed using membranes from cells expressing the nAChR subtype of interest and a specific radiolabeled antagonist.
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Procedure:
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Incubate receptor-containing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of Amoproxan.
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Separate bound from free radioligand by rapid filtration.
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Quantify the bound radioactivity using liquid scintillation counting.
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Calculate the IC₅₀ value (the concentration of Amoproxan that inhibits 50% of specific radioligand binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.
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Ion Channel Activity Assessment via Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the definitive method for studying the effects of a compound on ion channel function.[1]
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Principle: This technique allows for the measurement of ion currents across the entire cell membrane in response to the application of a test compound.
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Procedure:
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Establish a high-resistance seal between a glass micropipette and the membrane of a cell expressing the target ion channel.
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Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).
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Apply a voltage clamp to control the membrane potential.
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Perfuse the cell with solutions containing varying concentrations of Amoproxan.
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Record the resulting changes in ion channel currents to determine the potency and efficacy of Amoproxan as an ion channel activator.
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Quantification of Cytokine Inhibition by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for measuring the concentration of cytokines in biological fluids.
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Principle: A sandwich ELISA is used to quantify the amount of TNF-α and IL-1β released from cells.
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Procedure:
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Culture human monocytic cells (e.g., THP-1) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Amoproxan.
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Collect the cell culture supernatant.
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Add the supernatant to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
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Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
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Add a chromogenic substrate and measure the resulting color change spectrophotometrically.
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Determine the cytokine concentration by comparison to a standard curve.
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